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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-2-nitropropene

Cat. No.: B12048242 Get Quote

Introduction

In the field of stereoselective synthesis, the precise construction of chiral molecules is

fundamental to drug discovery and development.[1] One powerful strategy involves the use of

chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to control the

stereochemical outcome of a reaction, after which they are removed.[1][2]

While 1-(2-Fluorophenyl)-2-nitropropene is a valuable building block in organic synthesis, it

is important to clarify its role. Based on current scientific literature, this compound functions not

as a chiral auxiliary, but as a prochiral Michael acceptor.[3][4] Its utility in asymmetric synthesis

stems from its reaction with nucleophiles in the presence of a chiral catalyst, which directs the

formation of a new stereocenter with high enantioselectivity. The nitroalkene is a permanent

part of the resulting molecular scaffold, not a temporary guiding group.

These notes focus on the documented application of 1-(2-Fluorophenyl)-2-nitropropene and

related nitroalkenes as powerful electrophiles in asymmetric conjugate addition reactions, a

cornerstone for creating complex, enantiomerically enriched molecules.[5]

Compound Profile: 1-(2-Fluorophenyl)-2-nitropropene

Structure: This molecule features a conjugated system where the potent electron-

withdrawing nitro group and the ortho-fluoro substituent activate the carbon-carbon double

bond.[3][4] This polarization renders the β-carbon highly electrophilic and susceptible to

attack by a wide array of nucleophiles.[4]
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CAS Number: 829-40-3[3]

Appearance: Yellow crystalline solid or powder.[3][6]

Solubility: Practically insoluble in water, but soluble in common organic solvents like ethanol,

acetone, and dichloromethane.[3][6]

Applications: It serves as a key intermediate for synthesizing fluorinated aromatic

derivatives. The fluorine atom can enhance metabolic stability and binding affinity in target

molecules, a critical aspect of medicinal chemistry.[3]

Key Reaction: Asymmetric Michael Addition
The primary application of 1-(2-Fluorophenyl)-2-nitropropene in asymmetric synthesis is the

Michael (or conjugate) addition. In this reaction, a nucleophile adds to the β-carbon of the

nitroalkene, controlled by a chiral catalyst (e.g., organocatalysts like proline derivatives or

metal-based catalysts) to produce a chiral γ-nitro compound.[5][7] The resulting nitro group is a

versatile functional handle that can be readily converted into amines, carbonyls, or other

valuable groups.[5]

Quantitative Data from Analogous Reactions
Specific quantitative data for asymmetric Michael additions to 1-(2-Fluorophenyl)-2-
nitropropene is not extensively documented in readily available literature. However, the

reactivity is analogous to the well-studied 1-phenyl-2-nitropropene (P2NP). The following table

summarizes representative data for asymmetric Michael additions to similar nitroalkenes to

illustrate typical outcomes.
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Note: This table aggregates data from various sources to provide a comparative overview.[7][8]

[9][10] Conditions and results are specific to the cited reactions and serve as examples of the

high selectivity achievable in such transformations.

Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael
Addition of an Aldehyde to a Nitroalkene
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This protocol describes a general procedure for the enantioselective conjugate addition of an

aldehyde to a nitroalkene like 1-(2-Fluorophenyl)-2-nitropropene, using a proline-derived

organocatalyst. This reaction creates a chiral γ-nitro aldehyde, a versatile precursor for

molecules like γ-amino acids.[5]

Materials:

1-(2-Fluorophenyl)-2-nitropropene (1.0 mmol, 1.0 equiv)

Propanal (2.0 mmol, 2.0 equiv)

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Proline-derived catalyst) (0.1 mmol, 10 mol%)

4-Nitrophenol (co-catalyst) (0.2 mmol, 20 mol%)

Anhydrous Toluene (10 mL)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the organocatalyst (10 mol%) and co-catalyst (20 mol%).

Add anhydrous toluene (10 mL) and stir until all solids are fully dissolved.

Cool the reaction mixture to 0 °C using an ice bath.

Add 1-(2-Fluorophenyl)-2-nitropropene (1.0 equiv) to the mixture.

Slowly add propanal (2.0 equiv) to the reaction mixture over a period of 5 minutes.
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Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). Typical

reaction times are 24-48 hours.

Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium

chloride solution.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired chiral γ-

nitro aldehyde.

Protocol 2: Reduction of the Nitro Group to a Primary
Amine
The nitro group of the Michael adduct is a valuable precursor to a primary amine, a common

functional group in active pharmaceutical ingredients.

Materials:

Chiral γ-nitro compound (from Protocol 1) (1.0 mmol, 1.0 equiv)

Lithium Aluminum Hydride (LAH) (5.0 mmol, 5.0 equiv)

Anhydrous Tetrahydrofuran (THF) (15 mL)

Water

2N Sodium Hydroxide (NaOH) solution

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert

atmosphere, suspend LAH (5.0 equiv) in anhydrous THF (10 mL).
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Cool the suspension to 0 °C in an ice bath.

Dissolve the γ-nitro compound (1.0 equiv) in anhydrous THF (5 mL) and add it dropwise to

the LAH suspension.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 6-8 hours, monitoring by TLC.

After the reaction is complete, cool the flask to 0 °C.

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed

by 2N NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in

grams.

Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

Filter the solid precipitate and wash it thoroughly with THF or ethyl acetate.

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the crude amine product, which can be further purified if

necessary.
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Caption: Experimental workflow for a typical organocatalyzed asymmetric Michael addition.
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Caption: Logical pathway illustrating how a chiral catalyst creates two unequal energy transition

states to favor one enantiomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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